

X-ray Crystallography of 4-Methoxypyridin-2amine Derivatives: A Comparative Guide

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Compound of Interest		
Compound Name:	4-Methoxypyridin-2-amine	
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A detailed comparison of the crystallographic structures of derivatives of the **4-methoxypyridin-2-amine** scaffold remains elusive due to the limited availability of public crystallographic data for this specific class of compounds. Despite extensive searches of crystallographic databases, single-crystal X-ray structures for **4-methoxypyridin-2-amine** or its simple derivatives have not been reported in the public domain.

To provide a relevant and illustrative comparison in line with the user's request, this guide presents a comparative analysis of the X-ray crystal structures of two salts of the closely related compound, 2-amino-4-methylpyridine. This analogous scaffold, where the methoxy group is replaced by a methyl group, offers valuable insights into the structural behavior of substituted aminopyridines. The comparison focuses on how different counter-ions influence the crystal packing and molecular geometry of the resulting 2-amino-4-methylpyridinium cation.

The data presented is crucial for researchers in medicinal chemistry and materials science for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents or functional materials.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two salts of 2-amino-4-methylpyridine, providing a basis for structural comparison.



Parameter	2-amino-4-methylpyridin-1- ium tartrate monohydrate[1]	2-amino-4- methylpyridinium 4- aminobenzoate[2]
Chemical Formula	C ₆ H ₉ N ₂ ⁺ · C ₄ H ₅ O ₆ ⁻ · H ₂ O	C ₆ H ₉ N ₂ ⁺ · C ₇ H ₆ NO ₂ ⁻
Molecular Weight	276.25 g/mol	245.28 g/mol
Crystal System	Triclinic	Orthorhombic
Space Group	P-1	P2 ₁ 2 ₁ 2 ₁
Unit Cell Dimensions		
a	7.176(3) Å	5.5734(14) Å
b	9.9359(18) Å	8.8154(16) Å
С	10.716(2) Å	25.374(5) Å
α	117.528(5)°	90°
β	104.792(7)°	90°
У	91.701(7)°	90°
Volume (V)	645.3(3) ų	1246.6(5) ų
Z	2	4
Temperature	293 K	295(2) K
Radiation	Mo Kα (λ = 0.71073 Å)	Mo Kα (λ = 0.71073 Å)
Resolution	Not reported	Not reported
R-factor (R1)	0.031	0.037
wR-factor (wR2)	0.088	0.095

Experimental Protocols

The following provides a generalized methodology for the key experiments cited in the crystallographic analysis of small organic molecules, such as the 2-amino-4-methylpyridine salts presented.



Synthesis and Crystallization

Single crystals suitable for X-ray diffraction are typically grown through slow evaporation of a solvent. For the presented examples:

- 2-amino-4-methylpyridin-1-ium tartrate monohydrate: An equimolar ratio of 4-methylpyridin-2-amine and L-(+)-tartaric acid were mixed. The resulting precipitate was collected, dried, and powdered. Single crystals were obtained by slow evaporation of a solution of the powder in methanol at room temperature.[1]
- 2-amino-4-methylpyridinium 4-aminobenzoate: The synthesis of this salt was achieved by reacting 2-amino-4-methylpyridine with 4-aminobenzoic acid.

X-ray Data Collection and Structure Refinement

For both compounds, X-ray diffraction data were collected on a diffractometer equipped with a CCD area detector using graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ Å}$).[1][2]

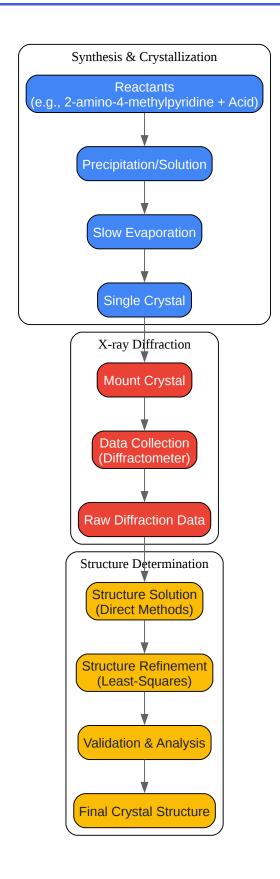
The general workflow for structure determination is as follows:

- Data Collection: A suitable single crystal is mounted on the diffractometer, and diffraction data are collected by rotating the crystal in the X-ray beam.
- Structure Solution: The crystal structures are solved by direct methods. This involves using the intensities of the diffracted X-rays to determine the initial positions of the atoms in the crystal's unit cell.
- Structure Refinement: The initial model is then refined by full-matrix least-squares on F².
 During refinement, the atomic positions and thermal parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

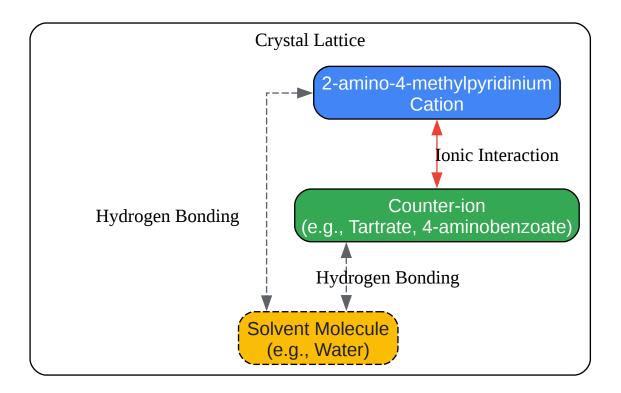
Visualizations

The following diagrams illustrate the general workflow for X-ray crystallography and the logical relationship of the components in the analyzed crystal structures.









Supramolecular Assembly (e.g., 3D Network)

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References

- 1. Crystal structure of 2-amino-4-methylpyridin-1-ium (2R,3R)-3-carboxy-2,3-dihydroxy-propanoate monohydrate PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-methylpyridinium 4-aminobenzoate PMC [pmc.ncbi.nlm.nih.gov]
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